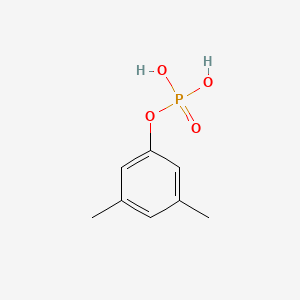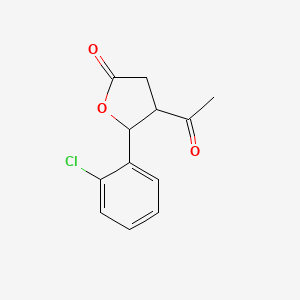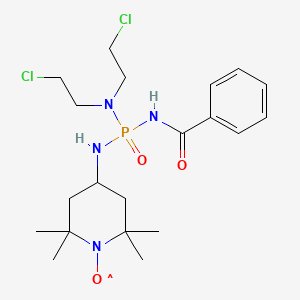
1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidinyloxy group and a benzoylamino group, making it a subject of interest in both chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- typically involves multiple steps. The starting material, 2,2,6,6-tetramethylpiperidine, undergoes a series of reactions including amination, chlorination, and phosphorylation to yield the final product . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interact with DNA.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is mediated through the formation of covalent bonds with nucleophilic sites on the DNA molecule . The pathways involved include the activation of cellular stress responses and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
N,N-Diisopropylethylamine: Another non-nucleophilic base with similar applications in organic chemistry.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A stable free radical used in oxidation reactions and as a spin label in electron spin resonance spectroscopy.
Uniqueness
1-Piperidinyloxy, 4-(((benzoylamino)(bis(2-chloroethyl)amino)phosphinyl)amino)-2,2,6,6-tetramethyl- stands out due to its multifunctional nature, combining properties of both a stabilizer and a reactive intermediate. Its ability to interact with biological macromolecules makes it particularly valuable in medicinal chemistry and cancer research .
Propiedades
Número CAS |
118947-57-2 |
|---|---|
Fórmula molecular |
C20H32Cl2N4O3P |
Peso molecular |
478.4 g/mol |
InChI |
InChI=1S/C20H32Cl2N4O3P/c1-19(2)14-17(15-20(3,4)26(19)28)23-30(29,25(12-10-21)13-11-22)24-18(27)16-8-6-5-7-9-16/h5-9,17H,10-15H2,1-4H3,(H2,23,24,27,29) |
Clave InChI |
UZZQRVZSAWQVCR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1[O])(C)C)NP(=O)(NC(=O)C2=CC=CC=C2)N(CCCl)CCCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


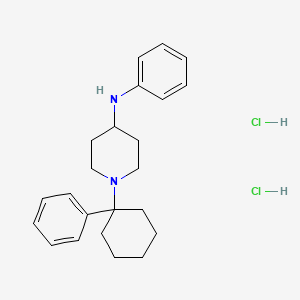
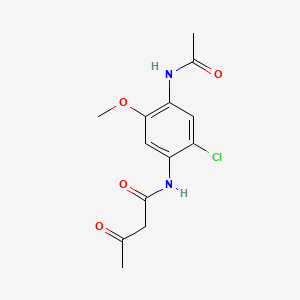
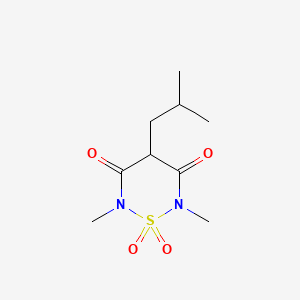
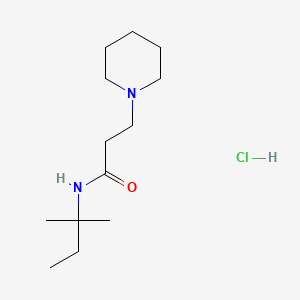
![N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B12707726.png)
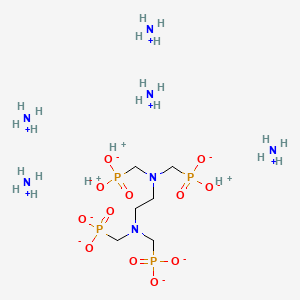

![6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12707742.png)
![N-[2-[(2-Cyano-4,6-dinitrophenyl)azo]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12707750.png)

